Propan-2-yl 2-(4-aminophenoxy)acetate
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Overview
Description
Propan-2-yl 2-(4-aminophenoxy)acetate is an organic compound that belongs to the class of phenoxyacetates. This compound is characterized by the presence of an aminophenoxy group attached to an acetate moiety, with an isopropyl group as a substituent. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-(4-aminophenoxy)acetate typically involves the esterification of 2-(4-aminophenoxy)acetic acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield. The product is then subjected to various purification steps, including solvent extraction and chromatography, to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-(4-aminophenoxy)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenoxyacetates.
Scientific Research Applications
Propan-2-yl 2-(4-aminophenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and as a stabilizer in certain formulations
Mechanism of Action
The mechanism of action of Propan-2-yl 2-(4-aminophenoxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For instance, it may inhibit the activity of certain oxidoreductases, leading to altered redox states within cells .
Comparison with Similar Compounds
Similar Compounds
2,2-Bis[4-(4-aminophenoxy)phenyl]propane: Similar in structure but with two aminophenoxy groups.
Propan-2-yl acetate: Lacks the aminophenoxy group, making it less reactive in certain biochemical assays
Uniqueness
Propan-2-yl 2-(4-aminophenoxy)acetate is unique due to the presence of both an aminophenoxy group and an isopropyl ester, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
propan-2-yl 2-(4-aminophenoxy)acetate |
InChI |
InChI=1S/C11H15NO3/c1-8(2)15-11(13)7-14-10-5-3-9(12)4-6-10/h3-6,8H,7,12H2,1-2H3 |
InChI Key |
WQGYFHWEWZZICG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)COC1=CC=C(C=C1)N |
Origin of Product |
United States |
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